molecular formula C9H14ClN3O B3060104 4-(Piperidin-3-yloxy)pyrimidine hydrochloride CAS No. 1707602-56-9

4-(Piperidin-3-yloxy)pyrimidine hydrochloride

Cat. No. B3060104
CAS RN: 1707602-56-9
M. Wt: 215.68
InChI Key: JFXUWHIARSHERP-UHFFFAOYSA-N
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Description

“4-(Piperidin-3-yloxy)pyrimidine hydrochloride” is a compound that contains a piperidine ring, which is a six-membered heterocyclic ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are key components in the production of drugs and have been utilized in various therapeutic applications .

Scientific Research Applications

Water-Soluble Adenosine Receptor Antagonists

One study investigated water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as human A₃ adenosine receptor antagonists. The research aimed at improving the water solubility of these compounds for potential therapeutic applications. By functionalizing the C(5) position with a salifiable moiety and replacing the pyridin-4-yl moiety with a 1-(substituted)piperidin-4-yl ring, researchers developed a derivative that exhibited good water solubility at physiological pH. This compound demonstrated promising selectivity and potency as an adenosine receptor antagonist, suggesting its potential for intravenous infusion in therapeutic contexts (Baraldi et al., 2012).

Synthesis of Potent Deoxycytidine Kinase Inhibitors

Another study described a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in creating potent deoxycytidine kinase (dCK) inhibitors. The synthesis process, which involves converting commercially available compounds through a series of steps, presents an economical alternative to existing methods. This development could facilitate the production of new dCK inhibitors, which are critical in cancer therapy (Zhang et al., 2009).

Antibacterial Activity of Piperidine Containing Pyrimidine Derivatives

Research on the synthesis and antibacterial activity of certain piperidine-containing pyrimidine derivatives revealed that these compounds exhibit significant antibacterial properties. The study utilized microwave-assisted synthesis techniques to create a series of derivatives that were then tested for antibacterial activity. This research underscores the potential of piperidine-pyrimidine compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Corrosion Inhibition Properties

A study focused on the corrosion inhibition properties of piperidine derivatives on iron demonstrated the potential of these compounds in protecting against corrosion. Through quantum chemical calculations and molecular dynamics simulations, researchers identified several piperidine derivatives that showed promising adsorption and corrosion inhibition properties. This research could inform the development of new corrosion inhibitors for industrial applications (Kaya et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, “5-Fluoro-2-(piperidin-3-yloxy)pyrimidine hydrochloride”, suggests that it should be handled with care. It recommends avoiding contact with skin and eyes, and using proper protective equipment. If inhaled or ingested, medical attention should be sought .

Future Directions

Piperidine derivatives, including “4-(Piperidin-3-yloxy)pyrimidine hydrochloride”, continue to be a significant area of research in drug discovery. They are present in more than twenty classes of pharmaceuticals, and their synthesis, functionalization, and pharmacological application are subjects of ongoing study .

properties

IUPAC Name

4-piperidin-3-yloxypyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-2-8(6-10-4-1)13-9-3-5-11-7-12-9;/h3,5,7-8,10H,1-2,4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXUWHIARSHERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=NC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-3-yloxy)pyrimidine hydrochloride

CAS RN

1707602-56-9
Record name Pyrimidine, 4-(3-piperidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707602-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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